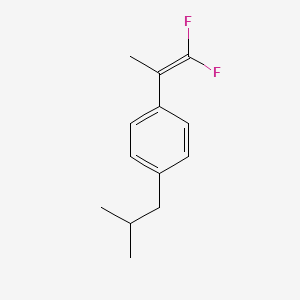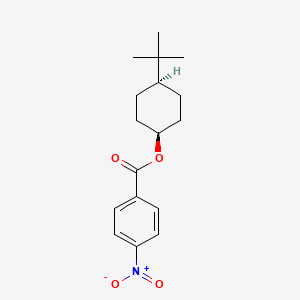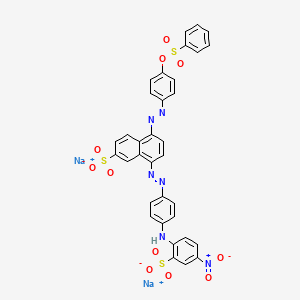
Diphosphine palladium(0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphosphine palladium(0) complexes are a class of organometallic compounds that play a crucial role in homogeneous catalysis. These complexes are characterized by the presence of palladium in the zero oxidation state, coordinated to diphosphine ligands. The unique electronic and steric properties of diphosphine ligands make these complexes highly effective in facilitating various chemical transformations, particularly in the field of organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Diphosphine palladium(0) complexes are typically synthesized by reacting palladium(II) precursors with diphosphine ligands under reducing conditions. One common method involves the use of palladium(II) acetate and diphosphine ligands in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium(0) complex .
Industrial Production Methods: Industrial production of diphosphine palladium(0) complexes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the complexes is achieved through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Diphosphine palladium(0) complexes undergo a variety of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the palladium center, resulting in the formation of a palladium(II) complex. .
Reductive Elimination: This reaction is the reverse of oxidative addition and involves the elimination of a product from the palladium center, regenerating the palladium(0) complex.
Substitution: Ligand exchange reactions where one ligand on the palladium center is replaced by another ligand.
Common Reagents and Conditions:
Oxidative Addition: Typically carried out in the presence of aryl or alkyl halides and a base such as potassium carbonate.
Reductive Elimination: Often facilitated by heating or the addition of a reductant.
Substitution: Conducted in the presence of excess ligand and sometimes requires heating.
Major Products Formed:
Oxidative Addition: Palladium(II) complexes with new C-Pd or N-Pd bonds.
Reductive Elimination: Organic products such as biaryls or alkenes.
Substitution: New palladium complexes with different ligands.
科学的研究の応用
Diphosphine palladium(0) complexes have a wide range of applications in scientific research:
Chemistry: They are extensively used as catalysts in cross-coupling reactions such as Suzuki, Heck, and Stille reactions, which are fundamental in the synthesis of complex organic molecules
Medicine: Research is ongoing into the use of palladium complexes as anticancer agents due to their ability to interact with DNA and induce cell death
Industry: They are employed in the production of pharmaceuticals, agrochemicals, and fine chemicals due to their efficiency and selectivity in catalysis
作用機序
The mechanism of action of diphosphine palladium(0) complexes involves several key steps:
Oxidative Addition: The palladium(0) center reacts with a substrate, forming a palladium(II) complex. .
Transmetalation: In cross-coupling reactions, the palladium(II) complex undergoes transmetalation with an organometallic reagent, forming a new palladium complex.
Reductive Elimination: The final step involves the elimination of the product from the palladium center, regenerating the palladium(0) complex.
Molecular Targets and Pathways: In biological systems, diphosphine palladium(0) complexes can target DNA, leading to the formation of DNA adducts and subsequent cell death. This mechanism is similar to that of platinum-based anticancer drugs but with potentially different specificity and side effect profiles .
類似化合物との比較
Diphosphine nickel(0) complexes: These complexes also exhibit catalytic activity in similar reactions but may have different reactivity and selectivity profiles.
Diphosphine platinum(0) complexes: Known for their use in anticancer therapy, these complexes share some mechanistic similarities with palladium complexes but differ in their stability and toxicity.
Diphosphine rhodium(0) complexes: These are used in hydrogenation reactions and have distinct catalytic properties compared to palladium complexes.
Uniqueness: Their ability to undergo oxidative addition and reductive elimination efficiently makes them invaluable in synthetic chemistry .
特性
CAS番号 |
78452-79-6 |
|---|---|
分子式 |
H6P2Pd |
分子量 |
174.42 g/mol |
IUPAC名 |
palladium;phosphane |
InChI |
InChI=1S/2H3P.Pd/h2*1H3; |
InChIキー |
AEGVXRFFNDYKDD-UHFFFAOYSA-N |
正規SMILES |
P.P.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)





![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)

![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)



![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)

